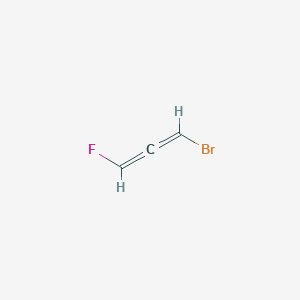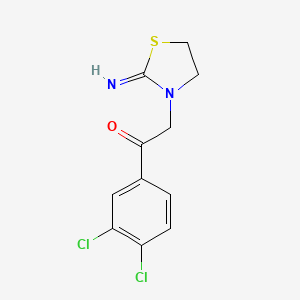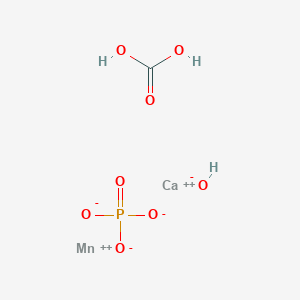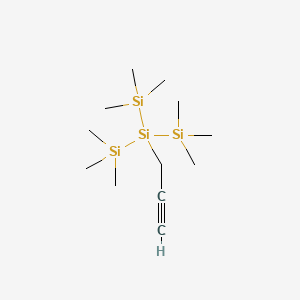
CID 71377247
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71377247” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical structures and their associated biological activities.
Analyse Chemischer Reaktionen
CID 71377247 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CID 71377247 has a wide range of scientific research applications. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology, it could be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. In medicine, this compound may have potential therapeutic applications, although specific details would require further research. In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of CID 71377247 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, similar compounds often exert their effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological effect. The molecular targets and pathways involved would depend on the specific structure and properties of this compound.
Vergleich Mit ähnlichen Verbindungen
CID 71377247 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differences in their chemical structure can lead to variations in their biological activity and applications. Some similar compounds include those with related chemical backbones or functional groups that exhibit comparable reactivity and properties. The specific list of similar compounds would require a detailed analysis of the chemical structure and properties of this compound.
Eigenschaften
CAS-Nummer |
651020-78-9 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-4-7-8(5-2)9(10)6-3;1-2(3)4/h4,6,9-10H,1-3,7H2;1H3,(H,3,4)/t9-;/m1./s1 |
InChI-Schlüssel |
JBXMIRGXUVEXCI-SBSPUUFOSA-N |
Isomerische SMILES |
CC(=O)O.C=CCC(=C=C)[C@@H](C=C)O |
Kanonische SMILES |
CC(=O)O.C=CCC(=C=C)C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)


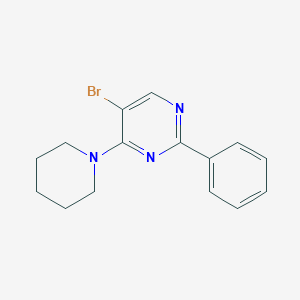
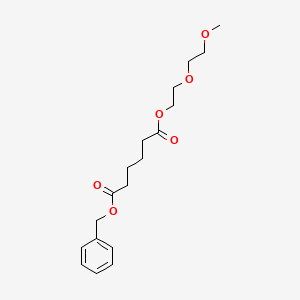
![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)


![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
